N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Overview
Description
N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a nitrobenzoyl group, and a methoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: Introduction of a nitro group to a benzene ring.
Methoxylation: Addition of a methoxy group to the benzene ring.
Amidation: Formation of an amide bond between the nitrobenzoyl group and the furan-2-carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to changes in their activity. The methoxy and furan groups can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Shares the methoxy and nitro groups but lacks the furan and amide functionalities.
4-Amino-2-methoxybenzamide: Contains the methoxy and amide groups but lacks the nitro and furan functionalities.
N,2-Dimethoxy-N-methyl-4-nitrobenzamide: Similar structure but with additional methoxy and methyl groups.
Uniqueness
N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-27-17-11-13(6-9-15(17)21-19(24)16-3-2-10-28-16)20-18(23)12-4-7-14(8-5-12)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGOONYKAGBYKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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